N,N'-1,4-Piperazinediylbis(1-phenylmethanimine)
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Overview
Description
N,N’-1,4-Piperazinediylbis(1-phenylmethanimine) is an organic compound with the molecular formula C18H20N4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,4-Piperazinediylbis(1-phenylmethanimine) typically involves the reaction of piperazine with benzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for N,N’-1,4-Piperazinediylbis(1-phenylmethanimine) are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, continuous flow reactors, and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N,N’-1,4-Piperazinediylbis(1-phenylmethanimine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halogenating agents, alkylating agents, and other reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce amines or other reduced forms of the compound .
Scientific Research Applications
N,N’-1,4-Piperazinediylbis(1-phenylmethanimine) has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-1,4-Piperazinediylbis(1-phenylmethanimine) involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (E,E)-N,N’-1,4-Piperazinediylbis[1-(2-chlorophenyl)methanimine]
- (E,E)-1,4-Piperazinediylbis[N-(4-methoxyphenyl)-1-phenylmethanimine]
Uniqueness
N,N’-1,4-Piperazinediylbis(1-phenylmethanimine) is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.
Properties
CAS No. |
59417-03-7 |
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Molecular Formula |
C18H20N4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(E)-N-[4-[(E)-benzylideneamino]piperazin-1-yl]-1-phenylmethanimine |
InChI |
InChI=1S/C18H20N4/c1-3-7-17(8-4-1)15-19-21-11-13-22(14-12-21)20-16-18-9-5-2-6-10-18/h1-10,15-16H,11-14H2/b19-15+,20-16+ |
InChI Key |
YXFDPIAJDPXNIK-MXWIWYRXSA-N |
Isomeric SMILES |
C1N(CCN(C1)/N=C/C2=CC=CC=C2)/N=C/C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1N=CC2=CC=CC=C2)N=CC3=CC=CC=C3 |
Origin of Product |
United States |
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